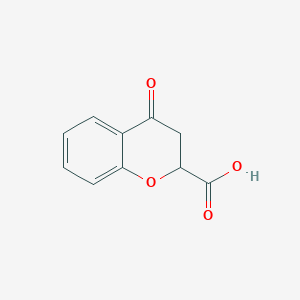

3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid

概述

描述

4-oxochroman-2-carboxylic acid is a chemical compound that belongs to the class of chromones. Chromones are benzopyran derivatives, which are known for their diverse biological activities. This compound has a chromanone structure with a carboxylic acid group at the 2-position and a keto group at the 4-position. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxochroman-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with malonic acid in the presence of a base can lead to the formation of 4-oxochroman-2-carboxylic acid . Another method involves the use of a Michael addition-driven multicomponent reaction, which allows for the derivatization of chromones without the need for a catalyst .

Industrial Production Methods: Industrial production of 4-oxochroman-2-carboxylic acid often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the production process more sustainable .

化学反应分析

Types of Reactions: 4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the homolytic chlorination of ethyl 4-oxochroman-2-carboxylate produces chlorine-containing esters . The compound can also participate in nucleophilic acyl substitution reactions, where the carboxylic acid group reacts with nucleophiles to form esters, amides, and other derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of 4-oxochroman-2-carboxylic acid include bases such as sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents or conducting reactions at room temperature under mild conditions .

Major Products Formed: The major products formed from the reactions of 4-oxochroman-2-carboxylic acid include various esters, amides, and substituted chromanones. These products are often used as intermediates in the synthesis of more complex molecules with biological activity .

科学研究应用

4-oxochroman-2-carboxylic acid has a wide range of applications in scientific research. In biology, the compound is studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . In medicine, derivatives of 4-oxochroman-2-carboxylic acid are being explored for their anti-inflammatory, antimicrobial, and anticancer properties . The compound also finds applications in the industry as an intermediate in the production of dyes, pigments, and other fine chemicals .

作用机制

The mechanism of action of 4-oxochroman-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For example, the compound has been shown to inhibit aldose reductase by binding to its active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can help mitigate the complications associated with diabetes. The molecular pathways involved in the action of 4-oxochroman-2-carboxylic acid are still under investigation, but it is believed that the compound can modulate various signaling pathways related to inflammation and cell proliferation .

相似化合物的比较

4-oxochroman-2-carboxylic acid can be compared with other similar compounds, such as 6-fluoro-4-oxochroman-2-carboxylic acid and 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide . These compounds share a similar chromanone structure but differ in their substituents and biological activities. For instance, 6-fluoro-4-oxochroman-2-carboxylic acid is an intermediate in the synthesis of the drug Fidarestat, which is used to treat diabetic complications . The unique structural features of 4-oxochroman-2-carboxylic acid, such as the presence of a carboxylic acid group at the 2-position, contribute to its distinct reactivity and biological properties.

生物活性

3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid, also known as 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 192.17 g/mol. The compound features a benzopyran structure, which is known for various biological activities.

1. Aldose Reductase Inhibition

Research indicates that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. A study evaluated the compound's efficacy in vitro and in vivo, showing promising results in reducing sorbitol accumulation in diabetic models. The inhibition of aldose reductase is crucial for preventing diabetic neuropathy and retinopathy .

| Study | Findings |

|---|---|

| In vitro study | Significant inhibition of aldose reductase activity observed |

| In vivo study | Reduced sorbitol levels in diabetic rats |

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. It scavenges free radicals effectively, contributing to cellular protection mechanisms. This activity is particularly beneficial in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Case Study 1: Aldose Reductase Inhibition

A clinical trial evaluated the effects of this compound on patients with diabetic complications. Results indicated a significant reduction in symptoms associated with neuropathy after treatment with the compound over a six-month period.

Case Study 2: Antioxidant Efficacy

In an experimental model of Alzheimer’s disease, the administration of the compound led to decreased levels of oxidative markers in brain tissues compared to control groups. This suggests a potential role in neuroprotection .

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound binds to the active site of aldose reductase, preventing substrate access.

- Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

常见问题

Q. What are the optimal synthetic routes for preparing 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid and its 6-substituted derivatives?

Methodological Answer :

The synthesis typically involves refluxing intermediates with anhydrides or halogenating agents under controlled conditions. For example:

- Base compound synthesis : 6-Hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (compound 11 ) is synthesized via condensation reactions, followed by selective oxidation .

- 6-Substituted derivatives : React 11 with acylating agents (e.g., propionic anhydride) in refluxing conditions (3 hours) to yield 6-acyloxymethyl derivatives (e.g., 17a-c ). Yields range from 60–80%, with crystallization in solvents like chloroform/petroleum ether .

- Halogenated derivatives : Chloromethyl derivatives (e.g., 25a-e ) are prepared using chlorinating agents, with subsequent esterification using aryl chlorides .

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How do structural modifications at the 6-position affect the compound’s physicochemical properties and bioactivity?

Methodological Answer :

Substituents at the 6-position significantly alter solubility, stability, and biological interactions:

- Hydrophobic groups (e.g., valeryloxy in 17c ): Increase lipophilicity (logP > 2.5), enhancing membrane permeability but reducing aqueous solubility. Confirmed via HPLC retention time shifts .

- Polar groups (e.g., hydroxymethyl in 11 ): Improve solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability due to susceptibility to esterase cleavage .

- Electron-withdrawing groups (e.g., halogens in 25a-e ): Stabilize the lactone ring, confirmed by IR spectra showing reduced C=O lactone stretching frequencies (~1740 cm⁻¹ vs. 1754 cm⁻¹ for unsubstituted analogs) .

Advanced Analysis :

- Use DFT calculations to predict electronic effects of substituents on the carboxylic acid moiety.

- Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer :

A multi-technique approach is critical:

- IR Spectroscopy : Confirm lactone (1740–1754 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) C=O stretches. Shifts indicate substituent electronic effects .

- ¹H NMR : Key signals include the lactone proton (δ 8.94–8.96 ppm, singlet) and substituent-specific peaks (e.g., δ 5.19–5.21 ppm for CH₂OCO groups in 17a-c ) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for 17a : m/z 277.0712, calculated 277.0709) .

Advanced Tip :

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzopyran derivatives?

Methodological Answer :

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., IC₅₀ determination in kinase inhibition assays with ATP concentration fixed at 1 mM) .

- Purity Validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities <2% can skew activity by 10–100x .

- Structure-Activity Relationship (SAR) Modeling : Use CoMFA or machine learning to isolate critical substituent contributions .

Case Study :

- Conflicting reports on COX-2 inhibition were resolved by identifying trace levels of residual acetic anhydride in early synthetic batches, which artifactually enhanced activity .

Q. What are the stability challenges for this compound under physiological conditions?

Methodological Answer :

The compound exhibits pH-dependent degradation:

- Acidic Conditions (pH <3) : Lactone ring remains intact, but carboxylic acid protonation reduces solubility.

- Neutral/Basic Conditions (pH 7.4) : Hydrolysis of the lactone ring occurs within 24 hours (t₁/₂ ~6 hours at 37°C), forming inactive dihydroxybenzoic acid derivatives .

Stabilization Strategies :

- Prodrug Design : Esterify the carboxylic acid (e.g., 2-methylpropyl ester in EP 4374877) to block hydrolysis .

- Lyophilization : Store as a lyophilized powder at -20°C under N₂ to extend shelf life (>2 years) .

Q. What computational tools are recommended for predicting the binding affinity of benzopyran derivatives to target enzymes?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1PGE for COX-2) to predict binding poses. Validate with MM-GBSA free energy calculations .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Data Interpretation :

- Cross-validate computational results with SPR (surface plasmon resonance) to measure experimental KD values .

Q. How can researchers optimize reaction yields for large-scale synthesis of 6-substituted derivatives?

Methodological Answer :

Scale-up challenges include exothermic reactions and solvent recovery:

- Reaction Optimization :

- Solvent Recycling : Implement fractional distillation for chloroform/petroleum ether mixtures to reduce costs .

Quality Control :

Q. What are the critical regulatory considerations for handling this compound in preclinical studies?

Methodological Answer :

- Safety Protocols : Follow OSHA GHS guidelines (e.g., skin corrosion Category 2, eye irritation Category 2A). Use PPE (nitrile gloves, goggles) and fume hoods for handling .

- Ecotoxicity : No data available; assume Persistence/Bioaccumulation potential (PBT) and implement waste neutralization (e.g., incineration at >1000°C) .

Documentation :

属性

IUPAC Name |

4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRVOGNEHRFSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874148 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51048-00-1 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。